2-氟代多巴胺

描述

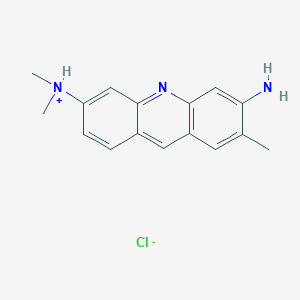

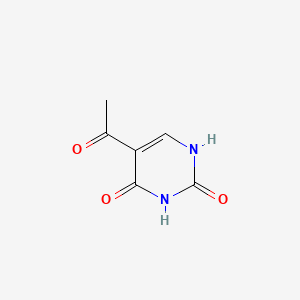

2-Fluorodopamine (2F-dopamine) is a fluorinated analog of dopamine . It has been used in positron emission tomography (PET) imaging of neuropsychiatric diseases, movement disorders, and brain malignancies . More recently, it has shown promising results in the diagnosis of other malignancies such as neuroendocrine tumors, pheochromocytoma, or pancreatic adenocarcinoma .

Synthesis Analysis

The synthesis of 2F-dopamine has been a topic of interest in radiochemistry and radiopharmacy . The no-carrier-added nucleophilic 18 F-fluorination process has gained attention due to the high molar activities obtained, although the radiochemical yield remains low (17–30%) . The complexity of the synthesis makes the production challenging, increasing the chance of failure in routine production .Molecular Structure Analysis

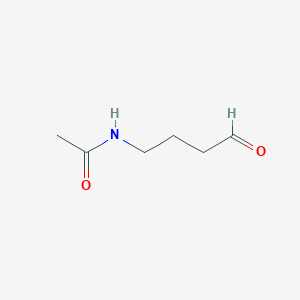

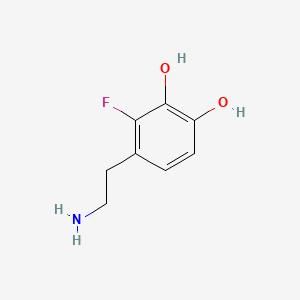

The molecular structure of 2F-dopamine is similar to that of dopamine, with the addition of a fluorine atom . The compound has two different enantiomers with D or L- configuration .Chemical Reactions Analysis

The chemical reactions involved in the formation of 2F-dopamine are complex. Dopamine molecules are polymerized to 5,6-dihydroxyindole-rich pDA in basic conditions, followed by readily oxidizing to indole-5,6-quinone-rich pDA by dropping the pH to strongly acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of 2F-dopamine are influenced by its nanoscale size . As a consequence of each of these differences, the chemical and physical properties of nanomaterials change compared to their larger-dimension counterparts .科学研究应用

神经科学中的 PET 成像

多巴胺能系统评估:FDOPA 用于在体内用 PET 评估中枢多巴胺能系统的功能完整性。它允许监测多巴胺系统生化的变化,特别是在帕金森病和精神分裂症等情况下 (Melega 等人,1991 年)。

研究多巴胺合成和周转:FDOPA PET 研究表明,精神分裂症患者纹状体的多巴胺合成能力增加,同时放射性标记的多巴胺周转率升高 (Kumakura 等人,2007 年)。

探索左旋多巴的代谢:FDOPA 在探索左旋多巴的大脑代谢中至关重要。它在大脑中的代谢过程很复杂,但对于理解帕金森病和精神分裂症的病理生理至关重要 (Kumakura 和 Cumming,2009 年)。

心脏应用

心脏交感神经支配成像:6-[18F]氟代多巴胺 PET 扫描可有效显示心脏交感神经支配和功能。它提供了对交感神经递质去甲肾上腺素在人体心脏中的作用的见解 (Goldstein 等人,1993 年)。

转移性嗜铬细胞瘤定位:与其他成像技术相比,该示踪剂在定位转移性嗜铬细胞瘤方面显示出优势,有助于确定适当的治疗计划 (Ilias 等人,2003 年)。

其他应用

了解左旋多巴在多巴胺能通路之外的功能:FDOPA PET 成像显示了标记的多巴胺或其代谢物在大脑许多区域的摄取,扩大了对左旋多巴的纹状体外功能的理解 (Brown 等人,1999 年)。

可视化心脏外去甲肾上腺素能神经支配:FDOPA 扫描可以可视化心脏外器官中的交感神经支配,从而深入了解帕金森病等伴有体位性低血压和纯自主神经功能衰竭的疾病 (Tipre 和 Goldstein,2005 年)。

作用机制

In dopaminergic nerve terminals in the brain, 2F-dopamine is decarboxylated by aromatic amino acid decarboxylase (AADC) to fluorodopamine F 18 and stored in presynaptic vesicles . The accumulation of 2F-dopamine in the brain reflects the functional integrity of the presynaptic dopaminergic synthesis and allows us to visualize the conversion of 2F-dopamine into fluorodopamine .

未来方向

The development of a suitable automated synthetic process of 2F-dopamine with good radiochemical yield and enantioselectivity, according to Good Manufacturing Practices (GMP), is an issue of great interest in radiochemistry and radiopharmacy . Progress in the automation of this complex radiosynthesis is of critical importance for large-scale clinical application and wider use of this radiopharmaceutical .

属性

IUPAC Name |

4-(2-aminoethyl)-3-fluorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2/c9-7-5(3-4-10)1-2-6(11)8(7)12/h1-2,11-12H,3-4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBSPPLWHVUCFSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CCN)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00991449 | |

| Record name | 4-(2-Aminoethyl)-3-fluorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00991449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71144-37-1 | |

| Record name | 4-(2-Aminoethyl)-3-fluoro-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71144-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluorodopamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071144371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Aminoethyl)-3-fluorobenzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00991449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。